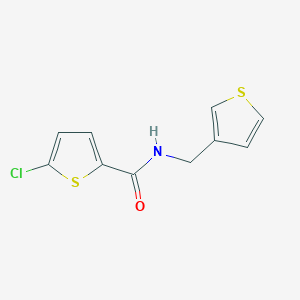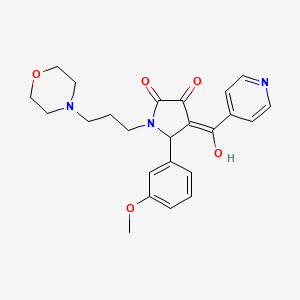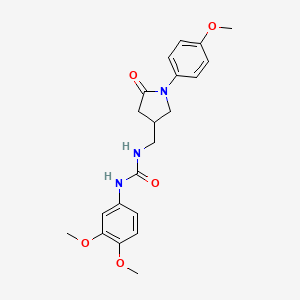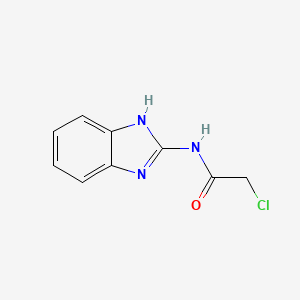
4-fluoro-N-(6-((4-((2-morpholinoethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(6-((4-((2-morpholinoethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide is a useful research compound. Its molecular formula is C21H26FN5O3S and its molecular weight is 447.53. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-(6-((4-((2-morpholinoethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(6-((4-((2-morpholinoethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Research into fluorinated compounds, including those structurally related to 4-fluoro-N-(6-((4-((2-morpholinoethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide, has shown promising antimicrobial properties. For instance, studies have synthesized novel fluorine-containing compounds that exhibit significant antimicrobial activity against a variety of bacterial and fungal strains. These compounds were synthesized through various chemical reactions, including Knoevenagel condensation, and their structures were confirmed through spectroscopic techniques. Their antimicrobial efficacy was evaluated using the serial broth dilution method, showing notable activity against Gram-positive and Gram-negative bacteria, as well as fungi (Desai et al., 2013), (Desai et al., 2013).
Anticancer Activity
Further exploration into fluorine-substituted compounds has also revealed potential anticancer applications. For example, compounds with structural similarities to 4-fluoro-N-(6-((4-((2-morpholinoethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide have been synthesized and demonstrated distinct effective inhibition on the proliferation of cancer cell lines, suggesting a potential for these compounds in cancer treatment strategies. These findings are based on both the synthesis of novel compounds and their evaluation in vitro for antitumor activity, providing a foundation for future research into fluorine-substituted benzamides as anticancer agents (Lu et al., 2017), (Hao et al., 2017).
Herbicidal Activity
The synthesis of fluorine-containing benzamides has not only been limited to medical applications but also extends to agricultural uses, such as the development of novel herbicides. Compounds bearing a fluorine atom have been synthesized and shown to possess herbicidal activity, acting as inhibitors of protoporphyrinogen oxidase (protox), a key enzyme in the chlorophyll biosynthesis pathway. This activity suggests the potential of such compounds to serve as effective herbicides, with some showing comparable or superior efficacy to existing protox-inhibiting herbicides. This research highlights the versatility of fluorine-containing benzamides in various fields, including agriculture (Huang et al., 2005).
Propriétés
IUPAC Name |
4-fluoro-N-[6-[4-(2-morpholin-4-ylethylamino)-4-oxobutyl]sulfanylpyridazin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN5O3S/c22-17-5-3-16(4-6-17)21(29)24-18-7-8-20(26-25-18)31-15-1-2-19(28)23-9-10-27-11-13-30-14-12-27/h3-8H,1-2,9-15H2,(H,23,28)(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBMHSCYYIJJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(6-((4-((2-morpholinoethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2437032.png)


![6-benzyl-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2437038.png)
![3-ethyl-2-((4-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2437040.png)
![2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2437043.png)

![N-Methylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;hydrochloride](/img/structure/B2437047.png)
![3-(3-Methoxyphenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2437048.png)

![N-[1-(Aminomethyl)cyclohexyl]-1-cyclohexylpyrazole-4-carboxamide;dihydrochloride](/img/structure/B2437050.png)
